Dimethyl {2-(4-tert-butylphenyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the phosphonate group. Common reagents used in these reactions include tert-butylphenyl derivatives, fluorophenylmethylamine, and phosphonate esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group plays a crucial role in these interactions, often acting as a mimic of phosphate groups in biological systems. This allows the compound to inhibit or activate specific pathways, leading to its desired effects.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure but with a chlorine atom instead of fluorine.
DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
The uniqueness of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H26FN2O4P |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H26FN2O4P/c1-22(2,3)17-10-8-16(9-11-17)19-25-21(30(26,27-4)28-5)20(29-19)24-14-15-6-12-18(23)13-7-15/h6-13,24H,14H2,1-5H3 |
InChI Key |
AGOTUNVKOQBIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC |
Origin of Product |
United States |
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